Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate is a compound characterized by its unique thiazolidine structure, which includes a bromophenyl group. This compound is classified under various categories including aliphatic heterocycles, aromatic heterocycles, and esters. Its IUPAC name reflects its composition and structure: Ethyl 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylate. The compound has a molecular formula of and a molecular weight of approximately 316.21 g/mol .
The synthesis of Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate typically involves the reaction of appropriate thiazolidine derivatives with bromobenzene derivatives. One common method is the condensation reaction between ethyl 2-thiazolidine-4-carboxylate and 4-bromobenzaldehyde, which can be facilitated by acidic or basic catalysts.
The molecular structure of Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate can be represented using various notations:
CCOC(=O)C1CSC(N1)C1=CC=C(Br)C=C1
FPKPUKIYBVHYPU-UHFFFAOYNA-N
This structure illustrates the presence of a thiazolidine ring fused with a bromophenyl group, contributing to its chemical properties and reactivity .
Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and organic synthesis.
The mechanism of action for Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate involves its interaction with biological targets, potentially influencing pathways such as:
Data from studies indicate that similar thiazolidine compounds have shown activity against certain cancer cell lines, suggesting potential therapeutic applications .
These properties are crucial for practical applications in laboratory settings and industrial processes.
Ethyl 2-(4-bromophenyl)thiazolidine-4-carboxylate has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3